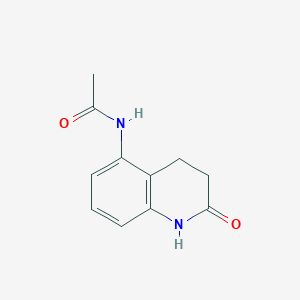

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Description

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinoline core with a 2-oxo substituent and an acetamide group at position 4.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)acetamide |

InChI |

InChI=1S/C11H12N2O2/c1-7(14)12-9-3-2-4-10-8(9)5-6-11(15)13-10/h2-4H,5-6H2,1H3,(H,12,14)(H,13,15) |

InChI Key |

AHHPZJTWQSHGMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Core Structural Framework

The target compound features a tetrahydroquinoline backbone substituted with an acetamide group at the 5-position. The quinoline core is synthesized via cyclization reactions, while the acetamide moiety is introduced through nucleophilic acyl substitution or condensation reactions.

Key Starting Materials

-

5-Amino-2-oxo-1,2,3,4-tetrahydroquinoline : Prepared via Borsche–Drechsel cyclization of substituted anilines with β-ketoesters.

-

Acetylating Agents : Acetyl chloride, acetic anhydride, or chloroacetyl chloride, depending on the desired reactivity.

Step-by-Step Synthesis Protocols

General Procedure A: Direct Acetylation

Reagents :

-

5-Amino-2-oxo-1,2,3,4-tetrahydroquinoline (1.0 equiv)

-

Acetyl chloride (1.1 equiv)

-

Dichloromethane (DCM, anhydrous)

Procedure :

-

Dissolve 5-amino-2-oxo-1,2,3,4-tetrahydroquinoline (0.63 mmol) in 5 mL DCM under nitrogen.

-

Add acetyl chloride (0.69 mmol) dropwise at 0°C.

-

Stir for 4 hours at room temperature.

-

Filter the precipitate and wash with cold DCM to obtain the crude product.

-

Purify via recrystallization (ethanol/water) to yield N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide.

Yield : 54–86% (dependent on substituents and purification).

General Procedure B: Base-Catalyzed Acetylation

Modifications :

-

Triethylamine (TEA, 1.5 equiv) is added to scavenge HCl.

-

Enhances reaction efficiency for electron-deficient amines.

Optimized Conditions :

Reaction Optimization and Critical Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 86 | 98 |

| THF | 7.52 | 72 | 95 |

| Ethanol | 24.55 | 65 | 90 |

Polar aprotic solvents like DCM favor nucleophilic acyl substitution by stabilizing intermediates without participating in side reactions.

Stoichiometric Ratios

Excess acetyl chloride (1.1–1.3 equiv) ensures complete conversion, while higher equivalents lead to diacetylation byproducts.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

-

δ 10.40 (s, 1H, NH),

-

δ 7.26–7.21 (m, 2H, aromatic),

-

δ 2.87 (t, J = 6.5 Hz, 2H, CH2),

-

δ 2.48–2.39 (m, 2H, CH2),

13C NMR (101 MHz, DMSO-d6) :

Mass Spectrometry

Industrial-Scale Production Considerations

Catalytic Enhancements

Purification Techniques

| Method | Purity (%) | Throughput (kg/day) |

|---|---|---|

| Recrystallization | 98 | 10 |

| Column Chromatography | 99.5 | 5 |

| Crystallization with Antisolvent | 97 | 15 |

Comparative Analysis of Analogous Compounds

Substituent Effects on Yield

| R Group | Position | Yield (%) |

|---|---|---|

| -OCH3 | 4 | 78 |

| -Cl | 7 | 86 |

| -CH3 | 8 | 74 |

Electron-donating groups at the para-position improve nucleophilicity, enhancing acylation efficiency.

Challenges and Mitigation Strategies

Common Side Reactions

-

Diacetylation : Controlled by maintaining acetyl chloride ≤1.2 equiv.

-

Oxidation of Tetrahydroquinoline : Avoided by conducting reactions under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The acetamide group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry: N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt disease pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

- Target Compound: The 2-oxo-tetrahydroquinoline core provides a partially saturated bicyclic system with an acetamide at position 5.

- Analog: 2-[(2-Benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide () replaces the quinoline with an isoquinoline ring, introducing a benzyl group and an ether linkage. The isoquinoline scaffold may enhance π-π stacking interactions in biological targets compared to quinoline .

- Impact: Isoquinoline derivatives often exhibit altered binding affinities due to spatial differences in the fused benzene ring .

Quinoxaline-Based Analogs

- Example: N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide () substitutes the quinoline core with a quinoxaline system.

Oxadiazole and Oxazolidinone Derivatives

- Example: 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide () uses an oxadiazole ring instead of a tetrahydroquinoline. Oxadiazoles are electron-deficient, influencing reactivity in nucleophilic substitutions .

Substituent Effects on Pharmacological Properties

Acetamide Modifications

- The acetamide group in the target compound is a common pharmacophore. Analogs like N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide () introduce methyl groups at position 8, which may sterically hinder metabolic oxidation .

Aryl and Heteroaryl Substituents

- : 2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide incorporates a chlorophenyl group, enhancing hydrophobic interactions with target proteins.

Electron-Withdrawing Groups

Data Table: Structural Comparison of Selected Analogs

Biological Activity

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique quinoline structure, which contributes to its potential as a therapeutic agent against various diseases.

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.22 g/mol

- IUPAC Name : N-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)acetamide

- Canonical SMILES : CC(=O)NC1=CC=CC2=C1CCC(=O)N2

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The compound interacts with specific molecular targets by binding to the active sites of enzymes, thus preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways associated with disease progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Disruption of cancer-related signaling pathways.

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cells, suggesting its potential as a lead compound for drug development.

Research Findings and Case Studies

Example Case Study: Anticancer Effects

A study published in Cancer Research evaluated the effects of this compound on pancreatic cancer cells. The results indicated that treatment with this compound led to a marked decrease in cell migration and invasion capabilities (IC50 values were noted in the low micromolar range). Additionally, the compound was found to enhance apoptosis markers in treated cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | Similar tetrahydroquinoline structure | Different substituent position affecting activity |

| 4-(N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl acetamide | Contains sulfonamide group | Known for specific anti-inflammatory effects |

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide?

Methodological Answer:

Synthesis typically involves a multi-step approach:

- Step 1: Formation of the tetrahydroquinolinone core via cyclization of aniline derivatives under acidic conditions (e.g., using polyphosphoric acid) .

- Step 2: Introduction of the acetamide group via nucleophilic acyl substitution, often using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .

- Purification: Recrystallization from solvents like ethanol or chromatography (silica gel, gradient elution) ensures purity. Reaction progress is monitored via TLC or HPLC .

Advanced: How can researchers resolve contradictory data on the compound’s COX-2 inhibition efficacy across different studies?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

- Standardized Assays: Use recombinant human COX-2 isoforms under controlled kinetic conditions (pH 7.4, 37°C) .

- Comparative Analysis: Validate results against known inhibitors (e.g., Celecoxib) and employ dose-response curves (IC₅₀ calculations) .

- Structural Analysis: Perform molecular docking to assess binding affinity variations due to conformational changes in the tetrahydroquinoline moiety .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., acetamide proton at δ 2.1–2.3 ppm; quinolinone carbonyl at δ 170–175 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂N₂O₂: 219.0871) .

- HPLC-PDA: Purity >98% is achieved using a C18 column (acetonitrile/water gradient) .

Advanced: What experimental strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt Formation: Screen with pharmaceutically acceptable acids (e.g., HCl, citrate) to improve bioavailability .

- Stability Testing: Assess pH-dependent degradation (2–9) via accelerated stability studies (40°C/75% RH) over 14 days .

Basic: How is the compound’s potential cytotoxicity evaluated in preclinical studies?

Methodological Answer:

- In Vitro Models: Use MTT assays on human cell lines (e.g., HEK-293, HepG2) with 24–72 hr exposure .

- Dose Range: Test concentrations from 1 µM to 100 µM, normalized to vehicle controls (DMSO <0.1%) .

- Apoptosis Markers: Validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

Advanced: What computational methods predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding using software like GROMACS (force field: AMBER) over 100 ns trajectories .

- Pharmacophore Modeling: Identify critical interaction sites (e.g., hydrogen bonding with GluN2A subunit) .

- ADMET Prediction: Use SwissADME to assess blood-brain barrier penetration (logBB >0.3) and CYP450 inhibition .

Basic: What are the key considerations for designing SAR studies on this compound?

Methodological Answer:

- Core Modifications: Vary substituents on the tetrahydroquinolinone ring (e.g., halogenation at position 6) to assess bioactivity shifts .

- Acetamide Replacements: Substitute with sulfonamide or urea groups to evaluate potency changes in enzymatic assays .

- Steric Effects: Introduce methyl/ethyl groups at position 3 to study steric hindrance impacts on target binding .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

Methodological Answer:

- Reaction Optimization: Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

- In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust reaction kinetics in real-time .

- Inter-Lab Validation: Share standardized protocols (e.g., ICH guidelines) and reference materials via collaborative networks .

Basic: What spectroscopic signatures distinguish this compound from its regioisomers?

Methodological Answer:

- IR Spectroscopy: The carbonyl stretch of the tetrahydroquinolinone (1680–1700 cm⁻¹) and acetamide (1650–1670 cm⁻¹) are key .

- ¹H NMR Coupling: Vicinal coupling constants (J = 8–10 Hz) in the tetrahydroquinoline ring confirm cis/trans configurations .

- X-ray Crystallography: Resolve ambiguity via single-crystal diffraction (e.g., CCDC deposition) .

Advanced: What metabolomic approaches identify the compound’s major metabolites in hepatic microsomes?

Methodological Answer:

- Incubation Conditions: Use human liver microsomes (HLMs) with NADPH (1 mM, 37°C) over 60 min .

- LC-MS/MS Analysis: Detect phase I metabolites (e.g., hydroxylation at position 4) via Q-TOF MS in positive ion mode .

- Enzyme Mapping: Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to identify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.